molecular formula C3F4IN B8493495 Propanenitrile, 2,3,3,3-tetrafluoro-2-iodo- CAS No. 192569-12-3

Propanenitrile, 2,3,3,3-tetrafluoro-2-iodo-

Cat. No. B8493495
M. Wt: 252.94 g/mol
InChI Key: XTDQFXCOULLHHR-UHFFFAOYSA-N
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Patent
US06166157

Procedure details

2-Iodotetrafluoropropionamide prepared from Experiment 6 (16.3 g, 0.06 mol) was mixed well with P2O5 (16.3 g, 0.115 mol) in a flask under nitrogen atmosphere. The mixture was heated slowly to 95 to 100° C., a volatile product started to form and was collected in a cold trap (dry ice-acetone bath). The title product was obtained as a slightly pink liquid after purification by distillation, yield 12.5 g (82.5%), b.p. 68-70° C. 19F NMR (188.24 MHz, CDCl3): -78.7 (2 singlets, 3F), -137.9 (q, J =16 Hz, 1F); IR: 2288 cm-1 (C≡N); Mass. Calcd. for [M+ ]: 252.9382; Found: 252.9012.
Name
2-Iodotetrafluoropropionamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
6
Quantity
16.3 g
Type
reactant
Reaction Step One
Name
Quantity
16.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[C:3]([NH2:5])=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>>[I:1][C:2]([F:10])([C:6]([F:9])([F:8])[F:7])[C:3]#[N:5]

Inputs

Step One
Name
2-Iodotetrafluoropropionamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C(=O)N)(C(F)(F)F)F
Name
6
Quantity
16.3 g
Type
reactant
Smiles
Step Two
Name
Quantity
16.3 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
97.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
was collected in a cold trap (dry ice-acetone bath)

Outcomes

Product
Name
Type
product
Smiles
IC(C#N)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.